molecular formula C13H9N5O4S2 B11255770 3-methyl-7-{[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

3-methyl-7-{[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

Cat. No.: B11255770
M. Wt: 363.4 g/mol
InChI Key: SGPCVKBVECEJBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-7-{[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is a heterocyclic compound that belongs to the class of thiadiazolo-triazines This compound is characterized by its unique structure, which includes a thiadiazole ring fused with a triazine ring, and a nitrophenyl group attached via a sulfanyl linkage

Preparation Methods

The synthesis of 3-methyl-7-{[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one typically involves multiple steps. One common synthetic route starts with the reaction of 3-nitrobenzaldehyde with ethyl acetoacetate to form an intermediate, which is then treated with thiosemicarbazide to yield the thiadiazole ring. The final step involves the cyclization of the thiadiazole intermediate with cyanuric chloride under basic conditions to form the desired thiadiazolo-triazine compound .

Chemical Reactions Analysis

3-methyl-7-{[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The nitrophenyl group can undergo nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., tin(II) chloride), and nucleophiles (e.g., amines). Major products formed from these reactions include sulfoxides, sulfones, and substituted aromatic compounds .

Mechanism of Action

The mechanism of action of 3-methyl-7-{[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is not fully understood. its biological activity is thought to be related to its ability to interact with cellular targets, such as enzymes and receptors. The nitrophenyl group may play a role in the compound’s antimicrobial activity by disrupting bacterial cell membranes or inhibiting key enzymes involved in cell wall synthesis . Further studies are needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

3-methyl-7-{[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C13H9N5O4S2

Molecular Weight

363.4 g/mol

IUPAC Name

3-methyl-7-[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

InChI

InChI=1S/C13H9N5O4S2/c1-7-11(20)17-12(15-14-7)24-13(16-17)23-6-10(19)8-3-2-4-9(5-8)18(21)22/h2-5H,6H2,1H3

InChI Key

SGPCVKBVECEJBM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N(C1=O)N=C(S2)SCC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.